Cas no 5359-65-9 (N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide)

N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide structure
5359-65-9 structure
Product Name:N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
CAS No:5359-65-9
MF:C14H13ClN2O3
MW:292.717622518539
CID:1583908
PubChem ID:720237
Update Time:2025-04-21

N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
    • 3-chloro-4-morpholin-4-yl-1-phenylpyrrole-2,5-dione
    • 103056-35-5
    • 3-chloro-4-(morpholin-4-yl)-1-phenyl-1H-pyrrole-2,5-dione
    • STL332254
    • MFCD00813832
    • G66035
    • AKOS000540457
    • WAY-298516
    • SCHEMBL13186479
    • CHEMBL1497208
    • 3-chloro-4-(4-morpholinyl)-1-phenylpyrrole-2,5-dione
    • MLS000526457
    • 5359-65-9
    • 3-chloranyl-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione
    • HMS2485D12
    • BDBM33446
    • DTXSID40352156
    • 3-chloro-4-morpholino-1-phenyl-3-pyrroline-2,5-quinone
    • 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione
    • SMR000116931
    • 3-Chloro-4-morpholino-1-phenyl-1H-pyrrole-2,5-dione
    • AB00081597-01
    • 3-CHLORO-4-(MORPHOLIN-4-YL)-1-PHENYLPYRROLE-2,5-DIONE
    • cid_720237
    • 3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione
    • Inchi: 1S/C14H13ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h1-5H,6-9H2
    • InChI Key: VQEIJJHEAFTVHY-UHFFFAOYSA-N
    • SMILES: ClC1C(N(C2C=CC=CC=2)C(C=1N1CCOCC1)=O)=O

Computed Properties

  • Exact Mass: 308.1526
  • Monoisotopic Mass: 292.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.17
  • Refractive Index: 1.609
  • PSA: 61.69
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.